molecular formula C20H15N3O5S2 B11409724 7-methyl-4-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide

7-methyl-4-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide

Cat. No.: B11409724
M. Wt: 441.5 g/mol
InChI Key: JUTPJHNJFDKRMZ-UHFFFAOYSA-N
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Description

7-METHYL-4-OXO-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}-4H-CHROMENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a chromene core, a thiazole ring, and a sulfonamide group, making it a molecule of interest in various fields of scientific research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-METHYL-4-OXO-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}-4H-CHROMENE-2-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the chromene core, followed by the introduction of the thiazole ring and the sulfonamide group. Common reagents used in these reactions include aldehydes, amines, and sulfur-containing compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired purity .

Chemical Reactions Analysis

Types of Reactions

7-METHYL-4-OXO-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}-4H-CHROMENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

7-METHYL-4-OXO-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}-4H-CHROMENE-2-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-METHYL-4-OXO-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}-4H-CHROMENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The thiazole ring and sulfonamide group are known to interact with enzymes and proteins, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-METHYL-4-OXO-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}-4H-CHROMENE-2-CARBOXAMIDE is unique due to its combination of a chromene core, thiazole ring, and sulfonamide group. This unique structure imparts distinct biological activities and makes it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C20H15N3O5S2

Molecular Weight

441.5 g/mol

IUPAC Name

7-methyl-4-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]chromene-2-carboxamide

InChI

InChI=1S/C20H15N3O5S2/c1-12-2-7-15-16(24)11-18(28-17(15)10-12)19(25)22-13-3-5-14(6-4-13)30(26,27)23-20-21-8-9-29-20/h2-11H,1H3,(H,21,23)(H,22,25)

InChI Key

JUTPJHNJFDKRMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4

Origin of Product

United States

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